2-Pentyl-1H-benzimidazole 2-Pentyl-1H-benzimidazole
Brand Name: Vulcanchem
CAS No.: 5851-46-7
VCID: VC21291393
InChI: InChI=1S/C12H16N2/c1-2-3-4-9-12-13-10-7-5-6-8-11(10)14-12/h5-8H,2-4,9H2,1H3,(H,13,14)
SMILES: CCCCCC1=NC2=CC=CC=C2N1
Molecular Formula: C12H16N2
Molecular Weight: 188.27 g/mol

2-Pentyl-1H-benzimidazole

CAS No.: 5851-46-7

Cat. No.: VC21291393

Molecular Formula: C12H16N2

Molecular Weight: 188.27 g/mol

* For research use only. Not for human or veterinary use.

2-Pentyl-1H-benzimidazole - 5851-46-7

Specification

CAS No. 5851-46-7
Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
IUPAC Name 2-pentyl-1H-benzimidazole
Standard InChI InChI=1S/C12H16N2/c1-2-3-4-9-12-13-10-7-5-6-8-11(10)14-12/h5-8H,2-4,9H2,1H3,(H,13,14)
Standard InChI Key OYGJENONTDCXGW-UHFFFAOYSA-N
SMILES CCCCCC1=NC2=CC=CC=C2N1
Canonical SMILES CCCCCC1=NC2=CC=CC=C2N1

Introduction

Chemical Identity and Structural Characteristics

2-Pentyl-1H-benzimidazole consists of a fused benzene and imidazole ring system with a pentyl group (five-carbon chain) attached to the 2-position of the imidazole ring. This structural arrangement contributes to the compound's unique chemical behavior and biological properties.

Basic Identification Data

The compound is characterized by several identifiers that facilitate its recognition in chemical databases and scientific literature:

ParameterValue
CAS Registry Number5851-46-7
Molecular FormulaC₁₂H₁₆N₂
Molecular Weight188.27 g/mol
IUPAC Name2-Pentyl-1H-benzimidazole
InChIInChI=1S/C12H16N2/c1-2-3-4-9-12-13-10-7-5-6-8-11(10)14-12/h5-8H,2-4,9H2,1H3,(H,13,14)
InChI KeyOYGJENONTDCXGW-UHFFFAOYSA-N
SMILES NotationN=1C=2C=CC=CC2NC1CCCCC

The compound is also known by several synonyms in the chemical literature, including 2-Amylbenzimidazole, 2-Pentyl-1H-1,3-benzodiazole, 2-Pentylbenzimidazole, and 1H-Benzimidazole,2-pentyl-(9CI) .

Structural Features

The benzimidazole core of 2-Pentyl-1H-benzimidazole contains two nitrogen atoms in the imidazole ring, which contribute to its basic properties and potential for hydrogen bonding. The pentyl chain at the 2-position enhances the lipophilicity of the molecule, which influences its solubility profile and membrane permeability characteristics. This structural configuration is significant for the compound's pharmacological activities and applications in medicinal chemistry .

Physicochemical Properties

The physical and chemical properties of 2-Pentyl-1H-benzimidazole determine its behavior in various environments, including biological systems, and influence its potential applications.

Physical Properties

The key physical properties of 2-Pentyl-1H-benzimidazole are summarized in the following table:

PropertyValueNotes
Physical AppearanceNot specified in sourcesTypically a crystalline solid
Melting Point155-156 °CRelatively high due to intermolecular hydrogen bonding
Boiling Point250 °CAt standard pressure
Density1.061 ± 0.06 g/cm³Predicted value
Refractive Index1.592Optical property
Flash Point184.5 °CSafety parameter
Vapor Pressure2.6 × 10⁻⁵ mmHg at 25 °CIndicates low volatility

These physical properties reflect the compound's stability and behavior under various environmental conditions .

Chemical Properties

The chemical reactivity of 2-Pentyl-1H-benzimidazole is largely determined by the benzimidazole core structure:

PropertyValueSignificance
pKa11.99 ± 0.10 (Predicted)Indicates weak basic character
SolubilityNot specified in sourcesTypically limited water solubility, enhanced lipophilicity due to pentyl chain
StabilityStable under normal conditionsRecommended storage in sealed, dry conditions at room temperature

The nitrogen atoms in the imidazole ring can participate in various chemical reactions, acting as nucleophiles or bases. This reactivity is important for the compound's biological activities and potential for derivatization .

Biological Activities and Applications

Benzimidazole derivatives, including 2-Pentyl-1H-benzimidazole, exhibit a range of biological activities that make them valuable in pharmaceutical research and development.

Antibacterial Properties

2-Pentyl-1H-benzimidazole has been identified as having antibacterial properties, which makes it potentially useful in developing new antimicrobial agents. These properties are likely related to the general mechanism by which benzimidazole compounds interact with bacterial cell components .

Research on related N-alkylated benzimidazole derivatives has shown significant inhibition against various bacterial strains, including:

  • Streptococcus faecalis

  • Staphylococcus aureus

  • Methicillin-resistant Staphylococcus aureus (MRSA)

Structure-Activity Relationships

The biological activity of 2-Pentyl-1H-benzimidazole is influenced by its specific structural features, particularly the pentyl chain substitution.

Impact of Alkyl Chain Length

Research on N-alkylated benzimidazole derivatives has shown that the length of the alkyl chain can significantly impact antiproliferative activity:

"Compounds possessing substituents with alkyl chains from one carbon to seven carbons, respectively, exhibited a linear increase in anticancer effects from 100 to 21.93 μM, corresponding to compounds with increasing chain length, and then a slight decrease at longer chains" .

While this research specifically examined N-alkylated derivatives (substitution at the nitrogen position) rather than 2-substituted compounds like 2-Pentyl-1H-benzimidazole, similar structure-activity relationships may apply.

Lipophilicity and Biological Membrane Penetration

The pentyl chain enhances the lipophilicity of 2-Pentyl-1H-benzimidazole, which is critical for its ability to penetrate biological membranes:

"Improving lipophilicity for drugs to penetrate the lipid membrane and decreasing bacterial and fungal coinfections for patients with cancer pose challenges in the drug development process" .

The moderate lipophilicity conferred by the pentyl chain may provide a balance between water solubility and membrane permeability, potentially optimizing the compound's bioavailability and pharmacokinetic properties.

Product NamePurityReferenceEstimated Delivery
1H-Benzimidazole,2-pentyl-(9CI)97%IN-DA00EBFYVariable
2-Pentyl-1H-benzo[d]imidazole97.0%10-F517544Variable
2-Pentyl-1H-benzo[d]imidazoleMin. 95%3D-FAA85146Variable

These commercial sources provide access to the compound for research purposes, with various grades of purity to meet different experimental requirements .

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